4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid
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Overview
Description
4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is an organic compound with the molecular formula C₁₄H₁₇NO₆ It is characterized by the presence of a nitro group, a benzoic acid moiety, and a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine or bromine) with Lewis acids (e.g., aluminum chloride) as catalysts.
Esterification: Alcohols (e.g., methanol or ethanol) with sulfuric acid as a catalyst.
Major Products Formed
Reduction: 4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid.
Substitution: Halogenated derivatives of the original compound.
Esterification: Methyl or ethyl esters of this compound.
Scientific Research Applications
4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid depends on its specific application. For example, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that interact with cellular targets. The dioxane ring and benzoic acid moiety may also contribute to the compound’s overall activity by influencing its binding to molecular targets and its solubility properties .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: Lacks the dioxane ring, making it less sterically hindered and potentially more reactive in certain reactions.
2-(2,5,5-Trimethyl-1,3-dioxan-2-yl)benzoic acid:
4-Amino-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid: The reduced form of the original compound, with different chemical and biological properties.
Uniqueness
4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid is unique due to the combination of its nitro group, dioxane ring, and benzoic acid moiety. This structural combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research .
Properties
IUPAC Name |
4-nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO6/c1-13(2)7-20-14(3,21-8-13)11-6-9(15(18)19)4-5-10(11)12(16)17/h4-6H,7-8H2,1-3H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUSGOLTSBLLGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)(C)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595033 |
Source
|
Record name | 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217197-04-1 |
Source
|
Record name | 4-Nitro-2-(2,5,5-trimethyl-1,3-dioxan-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10595033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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